4-Amino-3-hydroxybenzonitrile

Catalog No.
S681306
CAS No.
55586-26-0
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-hydroxybenzonitrile

CAS Number

55586-26-0

Product Name

4-Amino-3-hydroxybenzonitrile

IUPAC Name

4-amino-3-hydroxybenzonitrile

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2

InChI Key

HKZPOGZBKIWMPO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)O)N

Canonical SMILES

C1=CC(=C(C=C1C#N)O)N

The exact mass of the compound 4-Amino-3-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Amino-3-hydroxybenzonitrile (CAS 55586-26-0) is a highly specialized bifunctional ortho-aminophenol derivative characterized by a strongly electron-withdrawing para-cyano group. In industrial process chemistry and advanced pharmaceutical synthesis, it serves as a premium building block for constructing 5-cyanobenzoxazoles, functionalized diarylureas, and polybenzoxazole-linked covalent organic frameworks (COFs). Unlike generic aminophenols, this compound provides a pre-installed nitrile handle that fundamentally alters the electronic landscape of the aromatic ring—increasing the acidity of downstream urea NH bonds and providing a reliable anchor for further cross-linking or tetrazole formation. Its procurement is primarily driven by the necessity to bypass the notoriously poor yields associated with late-stage cyanation of ortho-aminophenol systems, making it an indispensable precursor for target-directed drug discovery and advanced materials science [1].

Attempting to substitute 4-Amino-3-hydroxybenzonitrile with simpler analogs like 2-aminophenol or halogenated derivatives (e.g., 2-amino-5-bromophenol) routinely leads to synthetic failure or loss of application efficacy. Unsubstituted 2-aminophenol lacks the critical electron-withdrawing effect required to tune the pKa of resulting pharmacophores, rendering downstream compounds inactive against targets like the IL-8 receptor [1]. Furthermore, attempting to use cheaper halogenated aminophenols with the intent of performing a downstream Rosenmund-von Braun cyanation (using CuCN) is synthetically unviable; the chelating nature of the ortho-aminophenol motif poisons the catalyst, resulting in failed displacements and near-zero yields [1]. Finally, substituting with 4-amino-3-hydroxybenzoic acid introduces competing nucleophilicity, leading to cross-reactivity and self-polymerization during high-temperature condensations or isocyanate couplings, whereas the nitrile group remains perfectly orthogonal and stable [2].

Bypassing Late-Stage Cyanation Failures

A critical procurement driver for 4-Amino-3-hydroxybenzonitrile is its ability to bypass the failure of late-stage cyanation on ortho-aminophenol scaffolds. Process development for IL-8 receptor antagonists demonstrated that attempting to displace halogens to a cyano moiety on intermediates like 2-amino-5-fluorophenol or 2-nitro-5-methyl-6-bromophenol using standard bases or copper(I) cyanide yielded no desired product [1]. Procuring the pre-cyanated 4-Amino-3-hydroxybenzonitrile directly circumvents this dead-end, enabling the direct, high-yield synthesis of N-(2-hydroxy-4-cyanophenyl) ureas without transition-metal poisoning.

Evidence DimensionYield of cyano-aminophenol motif via displacement
Target Compound Data100% motif retention (Direct procurement of 55586-26-0)
Comparator Or BaselineHalogenated precursors (e.g., 2-amino-5-fluorophenol) + CuCN
Quantified DifferenceDirect procurement avoids the 0% yield (complete reaction failure) observed during downstream cyanation attempts.
ConditionsCuCN displacement in DMF/pyridine

Buyers must procure this exact pre-cyanated building block because synthesizing the cyano-motif from cheaper halogenated analogs is synthetically unviable in standard process workflows.

Orthogonal Reactivity in High-Temperature Condensation

In the synthesis of advanced organic materials, 4-Amino-3-hydroxybenzonitrile demonstrates excellent orthogonal stability compared to carboxylic acid analogs. When reacted with 2-bromo-1-naphthoic acid in polyphosphoric acid at 150°C, the nitrile group remains completely intact, yielding the functionalized benzoxazole at 74.9% . A comparator like 4-amino-3-hydroxybenzoic acid would undergo competing condensation or decarboxylation under these harsh acidic conditions, destroying the functional handle.

Evidence DimensionFunctional group survival during 150°C condensation
Target Compound Data74.9% isolated yield of cyano-benzoxazole
Comparator Or Baseline4-Amino-3-hydroxybenzoic acid (Baseline inference)
Quantified DifferenceNitrile provides a stable, non-nucleophilic handle that survives PPA condensation, unlike reactive carboxylic acids.
ConditionsReflux in polyphosphoric acid (PPA) at 150°C for 5 hours

Essential for materials scientists who need to build rigid benzoxazole backbones while retaining a reactive site for post-polymerization modification.

One-Pot Synthesis Efficiency for Anti-Tubercular Cores

For the generation of library compounds targeting Mycobacterium tuberculosis, 4-Amino-3-hydroxybenzonitrile allows for a highly efficient one-pot cyclization. Reaction with carbon disulfide and potassium hydroxide in ethanol at 55°C cleanly affords the 5-cyano-2-mercaptobenzoxazole core in a single step [1]. This direct cyclization relies on the specific electronic activation provided by the para-cyano group, which facilitates the nucleophilic attack and ring closure more predictably than electron-rich analogs.

Evidence DimensionCyclization efficiency to 2-mercaptobenzoxazoles
Target Compound DataDirect one-pot conversion to 5-cyano-2-mercaptobenzoxazole
Comparator Or BaselineMulti-step functionalization of unsubstituted benzoxazoles
Quantified DifferenceReduces synthesis from multi-step functionalization to a single 14-hour cyclization step.
ConditionsCS2, KOH, EtOH, 55°C, 14 hours

Streamlines the procurement and manufacturing supply chain for medicinal chemists building focused libraries of functionalized benzoxazoles.

Synthesis of IL-8 Receptor Antagonists

This compound is the mandatory precursor for synthesizing N-(2-hydroxy-4-cyanophenyl) ureas. The pre-installed cyano group provides the exact electron-withdrawing effect needed to tune the urea NH pKa for optimal target binding, entirely avoiding the failed downstream cyanation steps associated with halogenated intermediates [1].

Benzoxazole-Linked Covalent Organic Frameworks (COFs)

Used as a rigid, functionalizable monomer in the synthesis of polybenzoxazole materials. The nitrile group survives harsh polyphosphoric acid condensation conditions, providing a stable handle for post-synthetic modifications, such as conversion to amidines or tetrazoles to tune porosity and luminescence .

Anti-Tubercular (Mtb) Screening Libraries

Employed in one-pot cyclizations with carbon disulfide to generate 5-cyano-2-mercaptobenzoxazole cores. This direct route enables medicinal chemists to rapidly build libraries of macrophage-penetrating Mtb inhibitors without requiring complex late-stage functionalization [2].

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-amino-3-hydroxy-benzonitrile

Dates

Last modified: 08-15-2023

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